4-(3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105) is a synthetic compound that belongs to a novel class of N-methyl-D-aspartate (NMDA) receptor antagonists [ [] ]. It has garnered significant attention in scientific research due to its remarkable selectivity for NMDA receptors containing GluN2C or GluN2D subunits, exhibiting at least 50-fold greater affinity for these subtypes compared to those containing GluN2A or GluN2B subunits [ [], [] ]. This selectivity makes DQP-1105 a valuable tool for investigating the specific roles of GluN2C- and GluN2D-containing NMDA receptors in various physiological and pathological processes.
DQP-1105 functions as a non-competitive antagonist of NMDA receptors [ [], [] ]. This means it inhibits receptor activity without directly competing with the co-agonists glutamate and glycine for binding at their respective sites. Several observations support this mechanism:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6